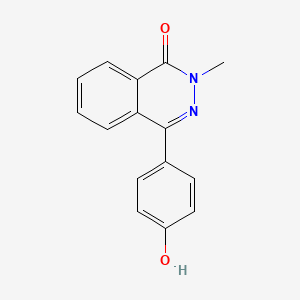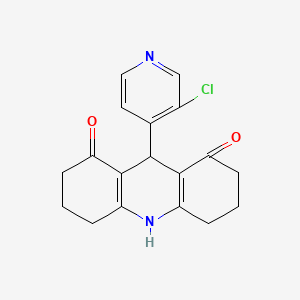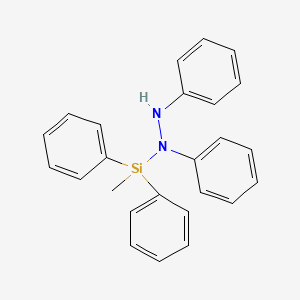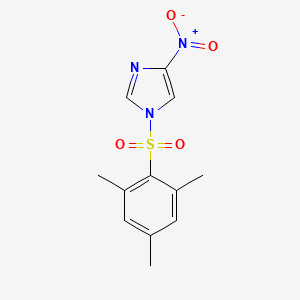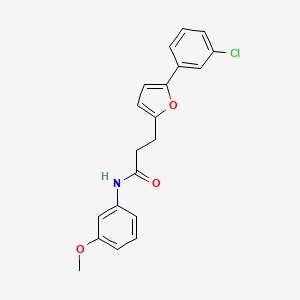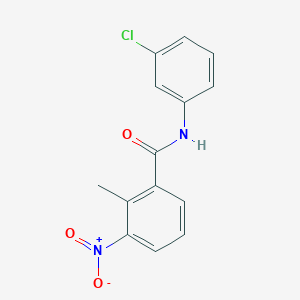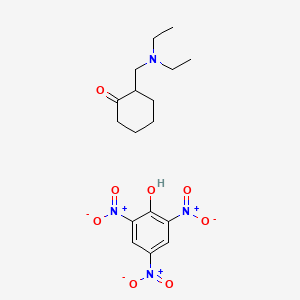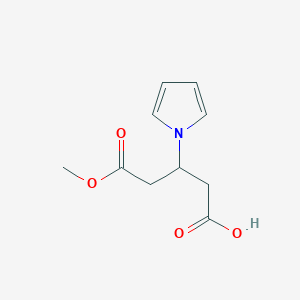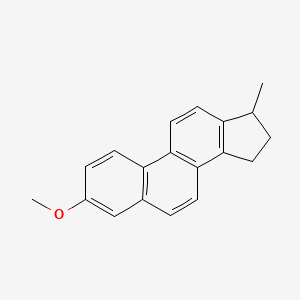
3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the cyclopenta[a]phenanthrene structure.
Introduction of Methoxy and Methyl Groups: The methoxy group is introduced through methylation reactions, often using reagents like methyl iodide in the presence of a base. The methyl group is typically added via alkylation reactions.
Hydrogenation: The final step involves the hydrogenation of the compound to achieve the 16,17-dihydro configuration.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon, leading to further hydrogenation of the compound.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Further hydrogenated derivatives
Substitution: Compounds with different functional groups replacing the methoxy group
科学研究应用
3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 3-Methoxy-17-methylgona-1(10),2,4,6,8,11,13-heptaene
- 15H-Cyclopenta[a]phenanthrene
Uniqueness
3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene is unique due to its specific structural features, such as the methoxy and methyl groups and the 16,17-dihydro configuration. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
CAS 编号 |
26584-90-7 |
|---|---|
分子式 |
C19H18O |
分子量 |
262.3 g/mol |
IUPAC 名称 |
3-methoxy-17-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H18O/c1-12-3-6-17-15(12)9-10-18-16-8-5-14(20-2)11-13(16)4-7-19(17)18/h4-5,7-12H,3,6H2,1-2H3 |
InChI 键 |
OHUVARMUSXRWPS-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C1C=CC3=C2C=CC4=C3C=CC(=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)
![Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B11943045.png)
![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)
